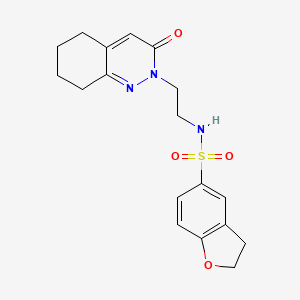

![molecular formula C23H19FN4O5S B2681921 6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111993-84-0](/img/structure/B2681921.png)

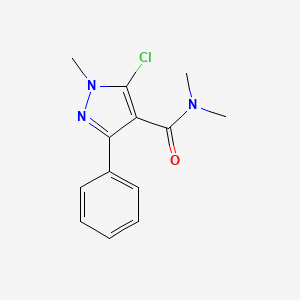

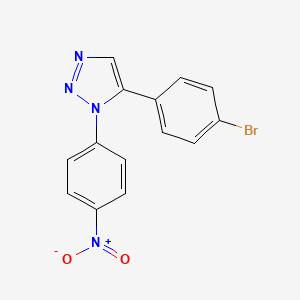

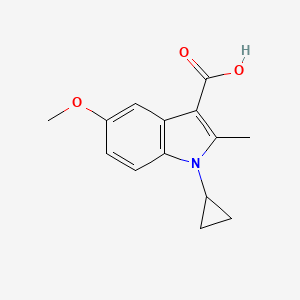

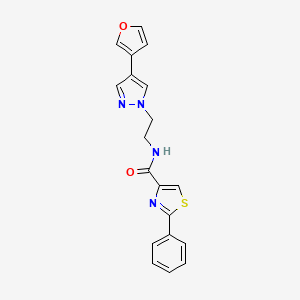

6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, a thioether linkage, a tetrahydrofuran ring, and a dioxoloquinazolinone ring. These groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques like X-ray crystallography or NMR .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating tetrahydrofuran ring. The oxadiazole ring might also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the presence of functional groups .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The compound is part of a broader class of fluoroquinolone derivatives that have been studied for their potential antitumor activities. For instance, a study by Hu Guoqianga (2012) explored the synthesis and antitumor activity of fluoroquinolone C3-isostere derivatives, including oxadiazole Mannich base derivatives. These compounds, derived from fluoroquinolone antibacterial agents, showed significant potent activity against Hep-3B cancer cell lines, indicating their potential as antitumor compounds. This suggests that similar compounds, such as the one , may also possess antitumor properties (Hu Guoqianga, 2012).

Antibacterial Activity

Another area of application for such compounds is in the development of new antibacterial agents. M. Kidwai, P. Misra, B. Dave, K. Bhushan, R. K. Saxena, and Meena K. Singh (2000) described the microwave-activated solid support synthesis of new antibacterial quinolones, demonstrating the potential of fluoroquinolone derivatives in combating bacterial infections. Their research highlights the methodological advancements and potential of these compounds in developing effective antibacterial agents (Kidwai et al., 2000).

Antipsychotic and Anticonvulsant Activities

The compound also fits within the scope of quinazolinone derivatives, which have been explored for their antipsychotic and anticonvulsant activities. A study by H. Kaur, S. Saxena, and Ashok Kumar (2010) synthesized and evaluated various thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones for these activities. Their findings contribute to the understanding of the potential neurological applications of such compounds, suggesting areas of therapeutic relevance beyond their antibacterial and antitumor capabilities (Kaur, Saxena, & Kumar, 2010).

Synthesis and Structural Characterization

Research into the synthesis and structural characterization of fluoroquinolone derivatives provides essential insights into their potential applications. Studies like those conducted by J. Chern, F.-J. Shish, C. Chang, Chao-Han Chan, and Kang-chien Liu (1988) on the reactions of anthranilamide with isocyanates for synthesizing quinazolinone derivatives underscore the importance of chemical synthesis in understanding the properties and applications of these compounds (Chern et al., 1988).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O5S/c24-14-4-1-3-13(7-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-5-2-6-30-15/h1,3-4,7-9,15H,2,5-6,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEVEZFRMLYDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)F)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2681846.png)

![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2681851.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2681858.png)